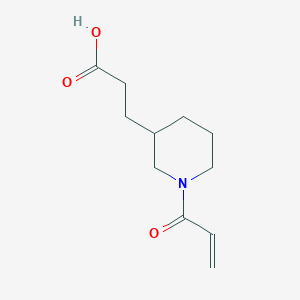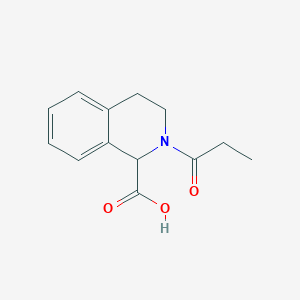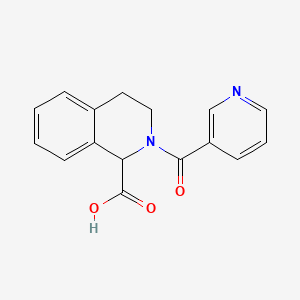![molecular formula C13H11NO3 B7588841 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA is a derivative of benzoic acid and has a molecular weight of 223.25 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes, including COX-2 and 5-LOX. These enzymes are involved in the production of inflammatory mediators, and their inhibition by 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid may contribute to its anti-inflammatory effects. 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has been shown to reduce inflammation and inhibit the growth of cancer cells. However, the safety and efficacy of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid in humans have not been established, and further research is needed to determine its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential anti-cancer effects. However, the safety and efficacy of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid in humans have not been established, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid may have limitations for lab experiments, including its potential toxicity and the need for further research to determine its mechanism of action and potential side effects.
Orientations Futures
For research on 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid include further studies to determine its mechanism of action, potential side effects, and safety and efficacy in humans. Additionally, research is needed to determine the optimal dosage and administration route for 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid and to explore its potential as a therapeutic agent for inflammatory and cancer-related conditions. Other potential directions for research include the synthesis of new derivatives of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid with improved efficacy and safety profiles and the development of new methods for synthesizing 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid.
Méthodes De Synthèse
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid can be synthesized using various methods, including the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid as a white solid. Other methods for synthesizing 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid include the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride.
Applications De Recherche Scientifique
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential applications in scientific research, particularly in the field of biochemistry. This compound has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and are targets for the development of anti-inflammatory drugs. 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has also been studied for its potential to inhibit the growth of cancer cells, particularly breast cancer cells.
Propriétés
IUPAC Name |
3-(4-methylpyridin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-5-6-14-12(7-9)17-11-4-2-3-10(8-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAXMGMYXJITGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)






![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)